molecular formula C20H25BrN2O3S B2708822 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 2061132-86-1

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B2708822
CAS No.: 2061132-86-1
M. Wt: 453.4
InChI Key: QNIJJIMASRGWPU-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a brominated ethoxyphenyl group and a dimethylphenyl group attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-ethoxyphenol, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-2-ethoxyphenol.

    Sulfonylation: The brominated product is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 5-bromo-2-ethoxyphenylsulfonyl chloride.

    Piperazine Coupling: The sulfonyl chloride intermediate is then reacted with 4-(2,6-dimethylphenyl)piperazine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The bromine atom in the ethoxyphenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfonylated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Bromo-2-ethoxyphenyl)sulfon

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3S/c1-4-26-18-9-8-17(21)14-19(18)27(24,25)23-12-10-22(11-13-23)20-15(2)6-5-7-16(20)3/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIJJIMASRGWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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